![molecular formula C14H20BrNO2 B5161898 1-(5-bromo-2,4-dimethoxybenzyl)piperidine](/img/structure/B5161898.png)
1-(5-bromo-2,4-dimethoxybenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)piperidine, also known as BDMP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BDMP belongs to the class of compounds known as benzylpiperidines, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine is not fully understood. However, it has been suggested that it may act as a modulator of the dopaminergic and glutamatergic systems in the brain. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been shown to have affinity for the sigma-1 receptor, which is involved in a range of cellular processes, including ion channel regulation and neurotransmitter release.
Biochemical and Physiological Effects
1-(5-bromo-2,4-dimethoxybenzyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been shown to have antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)piperidine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, one limitation is that it has a relatively short half-life, which may make it difficult to achieve consistent results.
Future Directions
There are a number of future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been investigated for its potential as a treatment for drug addiction and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The final product is obtained through purification by recrystallization.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)piperidine has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have a range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-17-13-9-14(18-2)12(15)8-11(13)10-16-6-4-3-5-7-16/h8-9H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLAVRDIPHRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCC2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.